1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride
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Overview
Description
1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its stability and solubility in water, alcohols, and ether solvents . This compound is often used as an intermediate in the synthesis of more complex molecules due to its versatile reactivity.
Preparation Methods
The synthesis of 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride typically involves the reaction of piperidine derivatives with ethanone compounds under controlled conditions. One common method includes the use of specific oxidants and additives to achieve selective synthesis . Industrial production methods often involve multi-step processes to ensure high yield and purity, including the use of advanced catalytic systems and optimized reaction conditions .
Chemical Reactions Analysis
1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of specific oxidants can lead to the selective formation of pyrrolidin-2-ones or 3-iodopyrroles .
Scientific Research Applications
1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound has a similar structure but includes a phenyl group, which can affect its reactivity and applications.
(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride:
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in various synthetic and research applications.
Biological Activity
1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride, also known as 1-(piperidin-2-yl)ethanone hydrochloride, is an organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
- Molecular Formula: C₇H₁₄ClNO
- Molecular Weight: 163.65 g/mol
- Appearance: White to off-white powder
- Solubility: Soluble in water and various organic solvents
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to modulation of neurotransmitter systems and other physiological processes.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular functions.
- Receptor Binding: It interacts with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Analgesic Properties:
- Exhibits pain-relieving effects, potentially useful in the management of pain conditions.
-
Antidepressant Effects:
- Influences neurotransmitter systems, showing promise in treating mood disorders.
-
Cognitive Enhancement:
- Preliminary studies suggest it may enhance cognitive functions, making it a candidate for further investigation in neurodegenerative diseases.
- Antimicrobial Activity:
Case Studies and Experimental Data
A variety of studies have explored the biological activity of this compound:
Comparative Analysis with Similar Compounds
This compound can be compared with other piperidine derivatives:
Compound | Structure | Biological Activity |
---|---|---|
1-(4-(Ethylamino)piperidin-1-yl)ethanone hydrochloride | Structure | Analgesic and antidepressant properties |
1-(Phenyl-piperidin-2-yl)ethanone hydrochloride | Structure | Antimicrobial activity |
Properties
IUPAC Name |
1-[(2R)-piperidin-2-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEAHXNYUNRUDM-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.